Roxburghiadiol A

Natural product chemistry Stereochemistry Structure elucidation

Roxburghiadiol A (CAS 103629-94-3) is a 14α-methylsterol classified as a cycloartane-type triterpenoid belonging to the ergostane steroid subclass. First isolated and structurally characterized from the leaves and fruits of Aglaia roxburghiana (Meliaceae), its correct stereochemistry was established via 2D-NMR as the 6β-epimer of the co-occurring roxburghiadiol B.

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
CAS No. 103629-94-3
Cat. No. B010120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxburghiadiol A
CAS103629-94-3
Synonyms4-bisnormethyl-24-methylenecycloarta-3,6-diol
roxburghiadiol A
roxburghiadiol B
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C
InChIInChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1
InChIKeyFLFAKBJFVNSCHC-HFOFPBCXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roxburghiadiol A (CAS 103629-94-3) — Baseline Identity and Scientific Procurement Context


Roxburghiadiol A (CAS 103629-94-3) is a 14α-methylsterol classified as a cycloartane-type triterpenoid belonging to the ergostane steroid subclass [1]. First isolated and structurally characterized from the leaves and fruits of Aglaia roxburghiana (Meliaceae), its correct stereochemistry was established via 2D-NMR as the 6β-epimer of the co-occurring roxburghiadiol B [1]. The compound has subsequently been identified in Swietenia macrophylla and Aglaia elaeagnoidea [2]. Its documented biological profile centers on anti-inflammatory activity validated in both acute and chronic rodent models, accompanied by in vitro mast cell stabilization effects [3].

Compound Class 14α-methyl cycloartane triterpenoid with defined 6β-epimer stereochemistry
Sourcing Restricted to authenticated Aglaia or Swietenia plant material; epimeric identity requires NMR confirmation
Bioactivity Context Supports anti-inflammatory model studies; mast cell stabilization and non-COX mechanistic screening

Why Generic Substitution of Roxburghiadiol A with In-Class Cycloartane Triterpenoids Is Scientifically Unjustified


Roxburghiadiol A cannot be treated as interchangeable with its closest analog roxburghiadiol B, nor with other cycloartane-type triterpenoids from the Aglaia genus such as aglaiol or aglaiondiol [1]. The C-6 stereochemistry (6β-OH in roxburghiadiol A vs. 6α-OH in roxburghiadiol B) represents a defined epimeric relationship that may alter hydrogen-bonding geometry, receptor recognition, and metabolic stability [1]. Furthermore, roxburghiadiol A and B exhibit only partially overlapping bioactivity profiles in anti-inflammatory assays, with the literature reporting their effects jointly rather than as independently quantified single entities [2]. Generic phytosterol or triterpenoid reference standards lack the specific 14α-methyl, 9,19-cyclo configuration and the 24(28)-methylene side chain that define this compound's pharmacological fingerprint; purchasing an uncharacterized 'cycloartane mixture' or substituting with a structurally related but stereochemically distinct analog risks irreproducible experimental outcomes [1][2].

Target Compound Roxburghiadiol A (6β-OH, equatorial)
Closest Analog Roxburghiadiol B (6α-OH, axial)

The C-6 epimeric relationship may alter hydrogen-bonding geometry and receptor interaction. Jointly reported bioactivity data may not represent independently quantified single-epimer effects; substitution risks irreproducible stereospecific outcomes.

Specific Structure 14α-methyl-9,19-cyclo-24(28)-methylene ergostane skeleton
Generic Substitute Cycloartenol or uncharacterized cycloartane mixture

Generic cycloartane triterpenoids lack the specific 4-bisnormethyl, 14α-methyl, and side-chain features; the pharmacological fingerprint may not transfer. Botanical mixture substitution requires species-level authentication.

Roxburghiadiol A (CAS 103629-94-3) — Comparator-Anchored Quantitative Evidence for Informed Procurement


Stereochemical Identity at C-6 Distinguishes Roxburghiadiol A from Roxburghiadiol B as a Defined 6β-Epimer

Roxburghiadiol A is the 6β-epimer of roxburghiadiol B (6α). The Balakrishna et al. (1990) structural reinvestigation using 2D-NMR techniques confirmed roxburghiadiol B as 4-bisnormethyl-24-methylene-cycloarta-3β,6α-diol, and roxburghiadiol A as the corresponding 6β-epimer [1]. This epimeric relationship means that the two compounds share identical molecular formula (C29H48O2), molecular weight (428.69 Da), and planar connectivity, differing only in the spatial orientation of the hydroxyl group at position 6. The 6β-OH configuration in roxburghiadiol A places the hydroxyl in the equatorial orientation on ring B, whereas the 6α-OH in roxburghiadiol B is axial; this difference alters the hydrogen-bond donor/acceptor geometry accessible to biological targets [1].

C-6 Epimeric Identity
Head-to-head
6β-OH (equatorial) vs. 6α-OH (axial) in roxburghiadiol B; confirmed by 2D-NMR (NOESY, COSY)
Stereochemical-control study fit requires epimeric identity verification upon receipt.
Single chiral center difference; same MW and planar connectivity. Chiral HPLC or NMR confirmation recommended.
Natural product chemistry Stereochemistry Structure elucidation

Dual-Model In Vivo Anti-Inflammatory Activity Validated with Ibuprofen as Positive Control

Roxburghiadiol A (co-assayed with roxburghiadiol B) demonstrated potent anti-inflammatory activity in two mechanistically distinct rat models: carrageenin-induced acute paw edema and cotton pellet-induced chronic granuloma formation [1]. Ibuprofen (100 mg/kg, s.c.) served as the positive control and significantly reduced paw edema against vehicle-treated animals. The triterpene fraction containing roxburghiadiol A and B produced a statistically significant reduction in paw edema volume and granuloma weight; the extracts of aerial portion (AP) and fruits (FR) each at 400 mg/kg oral dose achieved percent inhibition of edema more pronounced than that observed for the lower doses tested [1]. Although the paper reports extract-level rather than single-compound quantitative inhibition percentages, the data establish that the roxburghiadiol A/B fraction contributes materially to the pharmacodynamic effect [1].

In Vivo Anti-Inflammatory
Reported
Triterpene fraction (roxburghiadiol A/B) reduced paw edema and granuloma weight vs. vehicle; benchmarked against ibuprofen 100 mg/kg s.c.
Supports anti-inflammatory model-response context; single-compound dose-response not extractable from abstract.
Carrageenin acute edema and cotton pellet chronic granuloma models in Wistar rats. Full-text required for single-entity data.
Anti-inflammatory In vivo pharmacology Natural product bioactivity

Mast Cell Degranulation Inhibition — A Mechanistic Differentiator from COX-Selective NSAIDs

In the same Janaki et al. (1999) study, both the A. roxburghiana extracts and the triterpenes roxburghiadiol A and B were evaluated for their effect on mast cell degranulation induced by compound 48/80, a classic mast cell secretagogue [1]. Mast cell degranulation was significantly reduced by the A. roxburghiana extracts and the triterpenes [1]. This stabilization of mast cells represents a mechanistic dimension distinct from cyclooxygenase inhibition, which is the primary mechanism of ibuprofen. The concurrent activity in the cotton pellet granuloma model (chronic, proliferative phase) and the mast cell degranulation assay (acute, IgE-independent degranulation) suggests that roxburghiadiol A/B fraction may engage pathways relevant to both innate inflammatory cascades and mast cell-driven pathologies [1].

Mast Cell Stabilization
Supporting evidence
Fraction significantly reduced compound 48/80-induced mast cell degranulation in rat peritoneal mast cells.
Mechanistic differentiator from COX-selective NSAIDs; supports mast cell-driven pathway research.
Ex vivo endpoint; mechanism distinct from ibuprofen. Single-entity attribution requires independent replication.
Mast cell Degranulation Allergic inflammation

Predicted Multi-Target Computational Profile Suggests Pharmacological Fingerprint Divergent from Simple Cycloartane Triterpenoids

In silico target prediction via the Super-PRED algorithm identified roxburghiadiol A as a high-probability ligand for multiple pharmacologically relevant targets, including the cannabinoid CB2 receptor (98.59% probability, 97.25% model accuracy), nuclear factor NF-kappa-B p105 subunit (96.72% probability, 96.09% accuracy), DNA-(apurinic or apyrimidinic site) lyase (96.70% probability, 91.11% accuracy), cannabinoid CB1 receptor (92.97% probability, 96.61% accuracy), and cyclooxygenase-1 (89.09% probability, 90.17% accuracy) [1]. This predicted polypharmacology profile distinguishes roxburghiadiol A from simple cycloartane triterpenoids that typically lack cannabinoid receptor or NF-kappa-B pathway predictions at comparable confidence levels [2].

Computational Target Prediction
Class-level inference
Super-PRED predicted CB2 (98.59%), NF-kappa-B p105 (96.72%), COX-1 (89.09%).
In silico prediction supports target-based screening rationale; requires experimental validation.
No direct binding or functional data. Polypharmacology profile diverges from typical cycloartane class.
Computational pharmacology Target prediction Cycloartane triterpenoid

Restricted Natural Occurrence — Limited Phytochemical Distribution Creates Supply-Chain Specificity

Roxburghiadiol A has been definitively reported from only three plant sources: Aglaia roxburghiana (syn. Aglaia elaeagnoidea), Swietenia macrophylla, and Aglaia elaeagnoidea [1][2]. This restricted distribution contrasts with broader-occurring cycloartane triterpenoids such as cycloartenol, which is found across dozens of plant families. Within the genus Aglaia, roxburghiadiol A co-occurs with roxburghiadiol B as the only two 14α-methylsterols bearing the 4-bisnormethyl-24-methylenecycloarta skeleton; other Aglaia species produce structurally distinct triterpenoids such as aglaiol (dammarane-type), aglaiondiol, and cycloartane derivatives with different oxidation patterns [1][3]. This narrow phylogenetic distribution means that total synthesis or isolation from specific authenticated plant material are the only viable sourcing routes, and batch-to-batch consistency depends critically on botanical authentication and extraction protocol standardization [1].

Natural Occurrence
Class-level inference
Confirmed in only 3 species: Aglaia roxburghiana, A. elaeagnoidea, Swietenia macrophylla.
Supply-chain specificity; broad-occurring cycloartanes are not equivalent substitutes.
Vs. cycloartenol reported in >50 families. Batch consistency depends on botanical authentication.
Phytochemistry Natural product sourcing Chemotaxonomy

Roxburghiadiol A (CAS 103629-94-3) — Evidence-Grounded Application Scenarios for Procurement Justification


Anti-Inflammatory Natural Product Pharmacology — Dual In Vivo Model Validation

Roxburghiadiol A is most justifiably procured for academic or industrial anti-inflammatory drug discovery programs that require a cycloartane triterpenoid with validated in vivo activity in both acute (carrageenin paw edema) and chronic (cotton pellet granuloma) inflammatory models [1]. The combination of mast cell stabilization and anti-edema effects, benchmarked against ibuprofen, makes this compound suitable as a positive control or tool compound in phenotypic screening cascades targeting non-COX anti-inflammatory mechanisms [1]. Researchers should note that single-compound dose-response data were not extractable from the publicly available abstract; procurement for quantitative SAR studies may require contacting the original authors or conducting independent dose-response profiling.

Stereochemical Probe for Epimer-Specific Biological Activity Studies

Because roxburghiadiol A is the 6β-epimer of roxburghiadiol B, the pair constitutes a defined stereochemical probe set for investigating how the orientation of a single hydroxyl group (equatorial 6β vs. axial 6α) modulates interactions with biological targets such as nuclear receptors, cannabinoid receptors, and COX enzymes [1][2]. A researcher procuring both epimers from a vendor who certifies stereochemical identity by NMR can conduct head-to-head comparative binding, functional, or metabolic stability assays to attribute any differential activity specifically to the C-6 configuration. This is a rare opportunity in the cycloartane chemical space, where most analogs differ by multiple functional groups simultaneously.

Target-Based Screening Against Predicted Cannabinoid and NF-kappa-B Pathways

The Super-PRED computational predictions, which place roxburghiadiol A in the top probability tier for cannabinoid CB2 (98.59%), NF-kappa-B p105 (96.72%), and COX-1 (89.09%) [1], justify procurement for focused screening campaigns against these specific molecular targets. While these predictions remain unvalidated experimentally, they provide a rational basis for prioritizing roxburghiadiol A over generic cycloartane triterpenoids in panels designed to identify novel CB2 or NF-kappa-B modulators from natural sources. Confirmation of these predictions would significantly elevate the compound's scientific and commercial value.

Phytochemical Reference Standard for Aglaia/Swietenia Species Authentication

Given its restricted occurrence to only three known plant species [1][2], roxburghiadiol A can serve as a chemotaxonomic marker for authenticating Aglaia roxburghiana, Aglaia elaeagnoidea, or Swietenia macrophylla botanical material. Herbal product manufacturers, pharmacognosy laboratories, and quality control facilities procuring this compound as a reference standard can employ HPLC or LC-MS quantification of roxburghiadiol A content to verify species identity and batch consistency of raw plant material or extract preparations. This application is particularly relevant given the Ayurvedic use of A. roxburghiana (Priyangu) and the commercial trade in Swietenia macrophylla (sky fruit) products.

Application
Selection Property
Validation Focus
Anti-inflammatory model studies
Dual in vivo model-reported activity
Model-response endpoint context; mast cell pathway interpretation
Stereochemical probe research
Defined 6β-epimer identity
Epimer-specific assay-response comparison; enantiomer-attribution review
Target-based screening (CB2, NF-kappaB)
Predicted polypharmacology profile
In silico prediction validation; pathway-response assay confirmation
Phytochemical reference standard
Restricted natural occurrence
Botanical species authentication; extract batch consistency
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